(2R)-N-cyclobutyl-2-phenylpropanamide
Description
(2R)-N-Cyclobutyl-2-phenylpropanamide is a chiral amide derivative characterized by a cyclobutyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone. Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), and it exhibits a stereogenic center at the C2 position (R-configuration). The compound was synthesized via an interrupted hydro-dehalogenation reaction, achieving a 56% yield after purification by preparative TLC . Key spectral data include:
- ¹H NMR: Aromatic protons (δ 7.39–7.26), cyclobutyl protons (δ 2.36–1.59), and a methyl group (δ 1.52).
- ¹³C NMR: Carbonyl resonance at δ 172.70 and aromatic carbons (δ 141.05–126.75).
- HRMS: [M+H]⁺ observed at 204.1389 (theoretical: 204.1388).
Properties
IUPAC Name |
(2R)-N-cyclobutyl-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(11-6-3-2-4-7-11)13(15)14-12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOCNAJUMWJSG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide
- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .
- Key Differences: Substituents: Cyclopropyl group (vs. cyclobutyl) and 4-hydroxyphenoxy side chain (vs. phenyl). Polarity: The 4-hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the purely hydrophobic phenyl group in the target compound.
Structural Analog 2: (2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)
- Molecular Formula: C₁₇H₁₉NO (MW: 261.34 g/mol) .
- Key Differences: Stereochemistry: (2S) configuration (vs. 2R) and a chiral phenylethylamine substituent (vs. cyclobutyl). Hydrophobicity: Dual phenyl groups increase lipophilicity, likely reducing water solubility compared to the target compound.
Structural Analog 3: (R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)
- Molecular Formula: Not explicitly stated, but inferred to include indole and cycloheptylethyl groups .
- Pharmacological Potential: Indole derivatives often exhibit receptor-binding activity (e.g., serotonin analogs), whereas the target compound’s simpler structure may limit such interactions.
Comparative Data Table
Key Research Findings
- Steric Effects : Cyclobutyl in the target compound provides intermediate steric hindrance compared to cyclopropyl (smaller) and cycloheptylethyl (larger), influencing binding pocket compatibility .
- Chiral Impact : The (2R) configuration may favor specific enantioselective interactions, unlike the (2S) or racemic mixtures seen in analogs like B7U .
- Functional Group Diversity: Hydroxyphenoxy (Analog 1) and indole (Analog 3) groups expand reactivity profiles, whereas the target compound’s simplicity prioritizes synthetic efficiency .
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